molecular formula C8H7Cl2NO B1410126 3,4-Dichloro-5-methylbenzamide CAS No. 1804896-21-6

3,4-Dichloro-5-methylbenzamide

Cat. No.: B1410126
CAS No.: 1804896-21-6
M. Wt: 204.05 g/mol
InChI Key: MNCSONARRRNYRT-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-methylbenzamide is an organic compound with the molecular formula C8H7Cl2NO It is a derivative of benzamide, characterized by the presence of two chlorine atoms and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dichloro-5-methylbenzamide can be synthesized through the reaction of 3,4-dichloro-5-methylbenzoic acid with ammonia or an amine in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or toluene to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of advanced techniques such as ultrasonic irradiation. This method enhances the reaction rate and yield while maintaining eco-friendly conditions. The use of solid acid catalysts, such as diatomite earth immobilized with ionic liquids, is also common to ensure high efficiency and reusability of the catalyst .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions include various substituted benzamides and their derivatives, which can be further utilized in different applications .

Scientific Research Applications

3,4-Dichloro-5-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-methylbenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide (AH-7921)

Uniqueness

3,4-Dichloro-5-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

3,4-dichloro-5-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCSONARRRNYRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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